4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-(2-methoxyethyl)-2,5-dihydro-1H-pyrrol-3-ol
CAS No.:
Cat. No.: VC14791019
Molecular Formula: C16H16BrN3O2S
Molecular Weight: 394.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H16BrN3O2S |
|---|---|
| Molecular Weight | 394.3 g/mol |
| IUPAC Name | 4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-(2-methoxyethyl)-2H-pyrrol-3-ol |
| Standard InChI | InChI=1S/C16H16BrN3O2S/c1-22-7-6-20-8-13(21)14(15(20)18)16-19-12(9-23-16)10-2-4-11(17)5-3-10/h2-5,9,18,21H,6-8H2,1H3 |
| Standard InChI Key | YOTPCAYRQASXPV-UHFFFAOYSA-N |
| Canonical SMILES | COCCN1CC(=C(C1=N)C2=NC(=CS2)C3=CC=C(C=C3)Br)O |
Introduction
4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-(2-methoxyethyl)-2,5-dihydro-1H-pyrrol-3-ol is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates multiple heterocyclic components, including a thiazole ring and a pyrrole moiety, along with a bromophenyl substituent. The molecular formula of this compound is C15H16BrN3OS, and it has a molecular weight of approximately 366.27 g/mol.
Synthesis Methods
The synthesis of this compound typically involves several chemical reactions. Starting materials may include bromobenzene, thiazole derivatives, and pyrrole precursors. The synthesis process often requires controlled conditions, such as specific temperatures and solvents, and may involve catalysts to facilitate the reactions.
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Starting Materials: Bromobenzene, thiazole derivatives, pyrrole precursors.
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Reaction Conditions: Controlled temperatures, solvents like ethanol or dichloromethane, catalysts.
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Steps: Formation of thiazole derivatives, coupling with pyrrole precursors, and modification with methoxyethyl groups.
Biological Activities and Potential Applications
Preliminary studies suggest that compounds with similar structures exhibit a range of biological activities, including potential anticancer and antimicrobial properties. The unique combination of functional groups in this compound may confer distinct biological properties compared to its analogs.
| Biological Activity | Potential Application |
|---|---|
| Anticancer Properties | Cancer Treatment |
| Antimicrobial Properties | Infection Treatment |
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